molecular formula C23H25F2N5O2 B1663804 4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide CAS No. 953798-95-3

4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide

Cat. No. B1663804
M. Wt: 441.5 g/mol
InChI Key: IBHNEKVLDKCEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide, also known as DECAQ, is a synthetic compound that belongs to the quinoline carboxamide family. DECAQ has been the subject of extensive scientific research due to its potential applications in various fields, including cancer treatment, microbiology, and biochemistry.

Scientific Research Applications

Antimicrobial Applications

4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide and its derivatives have been explored for their potential in antimicrobial applications. Research indicates that some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, demonstrate significant antibacterial and antifungal activity. This is evident in the synthesis of various compounds that have been screened for their antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Inhibitory Effects on Ataxia Telangiectasia Mutated (ATM) Kinase

Another area of research is the compound's role in inhibiting ATM kinase, a critical enzyme involved in cell cycle control and DNA repair. This research has led to the development of selective inhibitors of ATM kinase, which include variants of this quinoline derivative. These inhibitors have shown promise in combination therapies for diseases where DNA damage plays a crucial role, such as cancer (Degorce, Barlaam, Cadogan, et al., 2016).

Synthesis of N-methylpiperazine Series

Studies have also explored the synthesis of new carboxylic acid amides containing the N-methylpiperazine fragment, a key component of this compound. This research is significant in developing potential therapeutic agents, especially in the field of antileukemic drugs (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Structural Analysis and Characterization

Structural characterization and analysis of compounds containing 4-methylpiperazin-1-yl is crucial for understanding their biological activities. For instance, studies have examined the molecular structure of marbofloxacin, which shares structural similarities with the compound . These studies provide valuable insights into the potential interactions and stability of such molecules (Shen, Qian, Gu, & Hu, 2012).

properties

CAS RN

953798-95-3

Product Name

4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide

Molecular Formula

C23H25F2N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide

InChI

InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28)

InChI Key

IBHNEKVLDKCEQY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C

synonyms

4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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